molecular formula C21H21N3O3S B2882285 methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate CAS No. 1207040-14-9

methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate

Cat. No.: B2882285
CAS No.: 1207040-14-9
M. Wt: 395.48
InChI Key: YLONQUMOOGRIIQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thioether linkage, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the thioether linkage and the ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites in enzymes, while the thioether linkage can participate in redox reactions. These interactions can modulate biological pathways and lead to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a thiazole ring share some structural similarities and biological activities.

    Pyrimidines: These compounds also feature nitrogen-containing heterocycles and have diverse biological activities.

Uniqueness

Methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-15-8-10-17(11-9-15)23-19(25)14-28-21-22-12-18(16-6-4-3-5-7-16)24(21)13-20(26)27-2/h3-12H,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLONQUMOOGRIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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